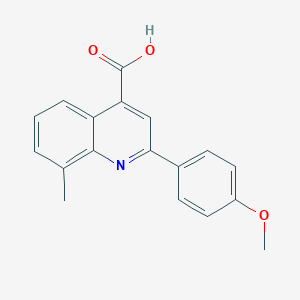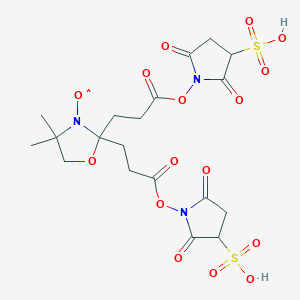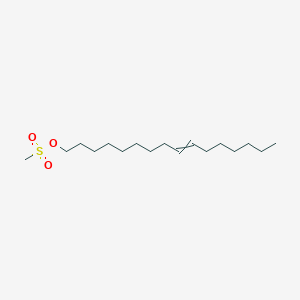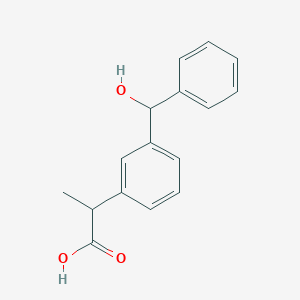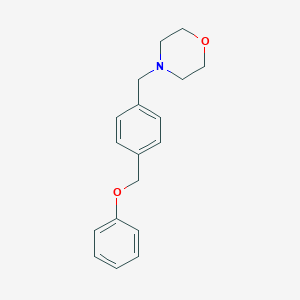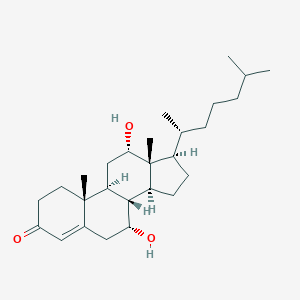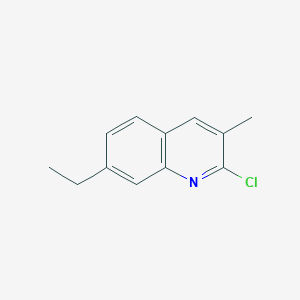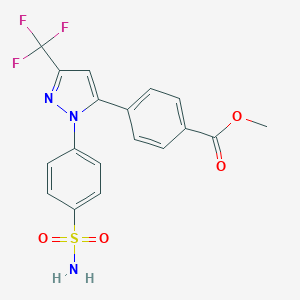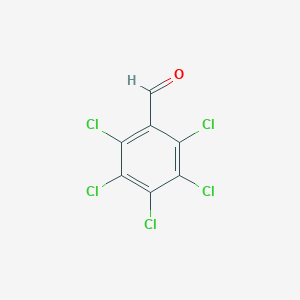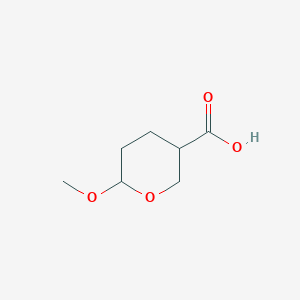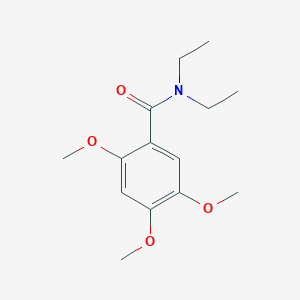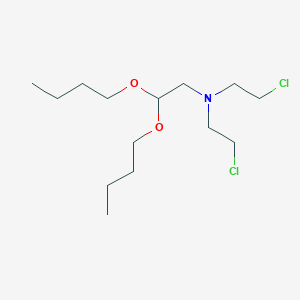
2,2-dibutoxy-N,N-bis(2-chloroethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal is a chemical compound with the molecular formula C14H29Cl2NO2 and a molecular weight of 314.3 g/mol. This compound is known for its unique structure, which includes two chloroethyl groups attached to an amino group, and an acetaldehyde moiety protected by a dibutyl acetal group. It is used in various chemical and industrial applications due to its reactivity and functional groups.
Méthodes De Préparation
The synthesis of (Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal typically involves the reaction of 2-chloroethylamine with acetaldehyde dibutyl acetal under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Applications De Recherche Scientifique
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal involves its interaction with molecular targets, such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications in their structure and function. This interaction can disrupt cellular processes and pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal can be compared with similar compounds such as:
(Bis(2-chloroethyl)amino)ethanol: Similar structure but with an ethanol moiety instead of acetaldehyde dibutyl acetal.
(Bis(2-chloroethyl)amino)propane: Contains a propane backbone instead of acetaldehyde dibutyl acetal.
(Bis(2-chloroethyl)amino)butane: Features a butane backbone. The uniqueness of (Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications.
Propriétés
Numéro CAS |
102585-23-9 |
|---|---|
Formule moléculaire |
C14H29Cl2NO2 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
2,2-dibutoxy-N,N-bis(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C14H29Cl2NO2/c1-3-5-11-18-14(19-12-6-4-2)13-17(9-7-15)10-8-16/h14H,3-13H2,1-2H3 |
Clé InChI |
FEQILUHXVDJSNM-UHFFFAOYSA-N |
SMILES |
CCCCOC(CN(CCCl)CCCl)OCCCC |
SMILES canonique |
CCCCOC(CN(CCCl)CCCl)OCCCC |
| 102585-23-9 | |
Synonymes |
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


